molecular formula C23H20N4O3S B11668597 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11668597
M. Wt: 432.5 g/mol
InChI Key: BNIBQOIQTFBVGS-ZMOGYAJESA-N
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Description

2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide is a benzimidazole-based hydrazide derivative characterized by a benzyl-substituted benzimidazole core linked via a sulfanyl group to an acetohydrazide moiety. The hydrazide is further functionalized with an (E)-configured imine bond connecting a 3,4-dihydroxyphenyl group. The compound’s design leverages the benzimidazole scaffold’s pharmacological versatility, often associated with antimicrobial, anti-inflammatory, and anticancer activities .

Properties

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H20N4O3S/c28-20-11-10-17(12-21(20)29)13-24-26-22(30)15-31-23-25-18-8-4-5-9-19(18)27(23)14-16-6-2-1-3-7-16/h1-13,28-29H,14-15H2,(H,26,30)/b24-13+

InChI Key

BNIBQOIQTFBVGS-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=C(C=C4)O)O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=C(C=C4)O)O

Origin of Product

United States

Preparation Methods

Procedure:

  • Reaction Setup :

    • Reactants :

      • o-Phenylenediamine (0.01 mol)

      • Benzyl chloride (0.0099 mol)

      • Carbon disulfide (CS₂, 0.0099 mol)

      • Potassium hydroxide (KOH, 0.0099 mol) in ethanol.

    • Conditions :

      • Reflux in ethanol-water (1:1) for 4 hours under nitrogen atmosphere.

      • Cooling and precipitation in ice water yields a white solid.

Key Data:

PropertyValue
Yield85%
Melting Point172–174°C
FTIR (cm⁻¹)3290 (N–H), 1662 (C=N)

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where benzyl chloride reacts with the thiolate anion generated from KOH and CS₂. The benzimidazole ring forms through cyclization of o-phenylenediamine.

Synthesis of N-Acetohydrazide-2-(benzylthio)benzimidazole

The intermediate 1-benzyl-1H-benzimidazole-2-thiol is functionalized to introduce the acetohydrazide moiety.

Procedure:

  • Esterification :

    • Reactants :

      • 1-Benzyl-1H-benzimidazole-2-thiol (0.005 mol)

      • Ethyl chloroacetate (0.005 mol) in dioxane.

    • Conditions :

      • Reflux at 80°C for 6 hours.

      • Neutralization with ice-cold HCl yields ethyl 2-(benzylthio)benzimidazole acetate.

  • Hydrazide Formation :

    • Reactants :

      • Ethyl ester (0.0015 mol)

      • Hydrazine hydrate (excess, 80%) in ethanol.

    • Conditions :

      • Reflux for 6 hours.

      • Precipitation in ice water yields N-acetohydrazide-2-(benzylthio)benzimidazole.

Key Data:

PropertyValue
Yield72–78%
Melting Point254–256°C
¹H NMR (DMSO-d₆)δ 4.62 (s, 2H, CH₂), 7.15–7.56 (m, Ar–H)

Mechanistic Insight :
Hydrazine hydrate nucleophilically attacks the ester carbonyl, displacing ethoxide to form the hydrazide.

Schiff Base Condensation with 3,4-Dihydroxybenzaldehyde

The final step involves condensing the hydrazide with 3,4-dihydroxybenzaldehyde to form the target compound.

Procedure:

  • Reactants :

    • N-Acetohydrazide-2-(benzylthio)benzimidazole (0.001 mol)

    • 3,4-Dihydroxybenzaldehyde (0.001 mol)

    • Glacial acetic acid (3 drops) in ethanol.

  • Conditions :

    • Reflux at 80°C for 3 hours.

    • Cooling and crystallization from ethanol-water (1:1) yields the product.

Key Data:

PropertyValue
Yield68–72%
Melting Point252–254°C
FTIR (cm⁻¹)1668 (C=O), 1622 (C=N)
¹H NMR (DMSO-d₆)δ 8.43 (s, 1H, N=CH), 6.76–7.23 (m, Ar–H)

Mechanistic Insight :
The reaction proceeds via nucleophilic addition of the hydrazide’s –NH₂ group to the aldehyde’s carbonyl, followed by dehydration to form the imine (Schiff base).

Analytical Validation and Spectral Characterization

FTIR Analysis:

  • C=N Stretch : 1622 cm⁻¹ confirms imine formation.

  • C=O Stretch : 1668 cm⁻¹ verifies the acetohydrazide moiety.

¹H NMR Analysis:

  • N=CH Proton : Singlet at δ 8.43 ppm.

  • Aromatic Protons : Multiplet between δ 6.76–7.23 ppm, consistent with benzimidazole and dihydroxyphenyl groups.

13C NMR Analysis:

  • Imine Carbon : δ 160.1 ppm.

  • Carbonyl Carbon : δ 166.5 ppm.

Comparative Analysis of Synthetic Routes

ParameterMethod AMethod B
Reaction Time 6 hours (hydrazide)3 hours (Schiff base)
Solvent Dioxane (esterification)Ethanol (condensation)
Catalyst NaH (esterification)Acetic acid (condensation)
Overall Yield 68%72%

Optimization Note :
Ethanol as a solvent in Method B enhances solubility of polar intermediates, improving yield compared to DMSO-based methods.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue : Competing cyclization during hydrazide synthesis.

    • Solution : Strict stoichiometric control of hydrazine hydrate.

  • Oxidation Sensitivity :

    • Issue : 3,4-Dihydroxyphenyl group prone to oxidation.

    • Solution : Conduct reactions under nitrogen atmosphere.

Industrial Scalability Considerations

  • Continuous Flow Reactors : Reduce reaction times by 40% via automated temperature control.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. The compound’s sulfanyl and hydrazide groups can also participate in redox reactions, affecting cellular pathways and leading to various biological effects .

Comparison with Similar Compounds

Anti-Inflammatory Activity

  • Analog from : Derivatives with unsubstituted or monohydroxyphenyl groups showed moderate anti-inflammatory activity (30–45% inhibition in carrageenan-induced edema models) .
  • N'-(3,4-Dibenzyloxyphenyl) Derivative () : Bulky benzyloxy groups reduce polarity, possibly limiting bioavailability despite structural similarities .

Solubility and Bioavailability

  • The target compound’s dihydroxyphenyl group improves water solubility compared to analogs with methoxy or benzyloxy substituents (e.g., ).
  • Methyl or ethyl substituents on the benzimidazole nitrogen (e.g., ) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility.

Spectroscopic Data

Compound Feature Target Compound (Theoretical) N'-(3-Hydroxybenzylidene) Analog N'-(4-Benzyloxy) Analog
Imine (CH=N) NMR Shift δ 8.1–8.3 (predicted) δ 8.18 δ 7.71–8.18
Aromatic Proton Shifts δ 6.7–7.5 (dihydroxyphenyl) δ 6.8–7.4 δ 7.07–7.58
NH (Hydrazide) IR Stretch ~3250 cm⁻¹ 3240 cm⁻¹ Not reported

Biological Activity

The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activities associated with this specific compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O2SC_{20}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 396.47 g/mol. It features a benzimidazole ring and a hydrazide moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of the Compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 µg/ml
Escherichia coli62.5 µg/ml
Candida albicans250 µg/ml

These results indicate that the compound possesses notable antibacterial and antifungal activities, comparable to standard antibiotics.

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro.

Case Study: Anticancer Effects
In a study conducted on various cancer cell lines, the compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were found to be:

  • MCF-7: 30 µM
  • A549: 25 µM

These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives has also been explored. The compound was tested in a model of induced inflammation, where it exhibited a reduction in inflammatory markers such as TNF-alpha and IL-6.

Table 2: Anti-inflammatory Activity

TreatmentTNF-alpha (pg/ml)IL-6 (pg/ml)Reference
Control200150
Compound Treatment5030

This data indicates that the compound significantly reduces inflammation compared to control groups.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often linked to their structural features. Modifications on the benzimidazole ring or the hydrazide moiety can enhance or diminish activity. For instance, the presence of hydroxyl groups in the phenyl ring has been shown to improve solubility and bioavailability, contributing to increased efficacy against microbial pathogens .

Q & A

Q. What are the standard synthetic protocols for preparing 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide?

The synthesis typically involves multi-step condensation reactions. For example:

  • Step 1 : React 1-benzyl-2-mercaptobenzimidazole with chloroacetyl chloride to form the sulfanyl-acetate intermediate.
  • Step 2 : Condense the intermediate with 3,4-dihydroxybenzaldehyde-derived hydrazide under reflux in ethanol or methanol (60–80°C, 4–6 hours).
  • Purification : Recrystallization using methanol or ethanol, followed by column chromatography (silica gel, CHCl₃:MeOH 9:1) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to verify the hydrazone linkage (δ 8.5–9.5 ppm for imine protons) and aromatic substituents.
  • Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight (e.g., [M+H]+ peak at m/z 485.12).
  • HPLC (C18 column, UV detection at 254 nm) to assess purity .

Q. What are the primary biological activities reported for this compound?

Structural analogs exhibit antimicrobial (Gram-positive bacteria, MIC: 8–32 µg/mL) and anticancer (IC₅₀: 10–50 µM against HeLa cells) activities. The catechol (3,4-dihydroxyphenyl) group enhances metal chelation, potentially contributing to reactive oxygen species (ROS) generation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and scalability?

  • Solvent choice : Replace ethanol with DMF to enhance solubility of intermediates (yield increases by 15–20%).
  • Catalysis : Use glacial acetic acid (1–2 eq.) to accelerate hydrazone formation.
  • Automation : Implement flow reactors for continuous synthesis, reducing reaction time by 30% .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies (e.g., variable IC₅₀ values) may arise from:

  • Assay conditions : Standardize cell culture media (e.g., FBS concentration) to minimize batch effects.
  • Redox interference : Include control experiments with antioxidants (e.g., ascorbic acid) to isolate ROS-mediated cytotoxicity .

Q. How does the compound interact with biological targets at the molecular level?

Computational docking (AutoDock Vina) predicts strong binding to tyrosine kinase receptors (ΔG = −9.2 kcal/mol) via:

  • Hydrogen bonding between the hydrazide group and ATP-binding pocket residues.
  • π-π stacking of the benzimidazole ring with hydrophobic domains. Experimental validation via surface plasmon resonance (SPR) shows a KD of 120 nM .

Q. What are the challenges in characterizing the compound’s stability under physiological conditions?

  • pH sensitivity : The hydrazone bond hydrolyzes at pH < 5.0 (simulated gastric fluid). Use HPLC-MS to track degradation products.
  • Light sensitivity : Store solutions in amber vials at −20°C to prevent photo-oxidation of the catechol group .

Q. How can researchers design experiments to validate its selectivity for cancer cells over normal cells?

  • In vitro models : Compare cytotoxicity in cancer (HeLa, MCF-7) vs. non-cancerous (HEK293, MCF-10A) cells using MTT assays.
  • Mechanistic studies : Measure mitochondrial membrane potential (JC-1 dye) and caspase-3 activation to confirm apoptosis selectivity .

Methodological Considerations

Q. What in silico tools are recommended for predicting ADMET properties?

  • SwissADME : Predicts moderate intestinal absorption (HIA: 75%) but poor blood-brain barrier penetration (BBB: −1.2).
  • ProTox-II : Flags potential hepatotoxicity (Probability: 65%) due to catechol metabolism .

Q. How should researchers address solubility issues in pharmacological assays?

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.2) to enhance aqueous dispersion .

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